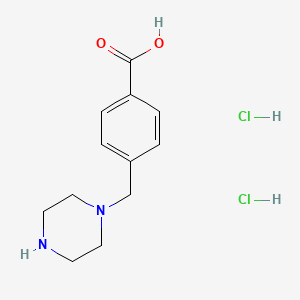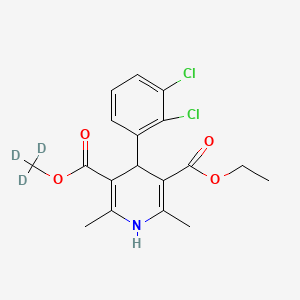
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of naphthridine, a heterocyclic aromatic compound, and two pyrrole groups, each protected by a tert-butoxycarbonyl (Boc) group. The ethynyl linkage between the naphthridine and pyrrole groups adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrole Derivative: The pyrrole rings are first synthesized and protected with tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.
Coupling with Naphthridine: The protected pyrrole derivatives are then coupled with a naphthridine core through an ethynyl linkage. This step often requires the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, under inert conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography to remove any impurities and by-products.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This might involve:
Optimization of Catalysts: Using more efficient or recyclable catalysts to reduce costs.
Batch vs. Continuous Processing: Evaluating the feasibility of continuous processing methods to increase throughput.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthridine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine has several applications in scientific research:
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging and diagnostic applications.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and medicinal chemistry research.
Material Science: Its structural properties are useful in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine exerts its effects depends on its application:
Biological Systems: In biological systems, the compound can interact with nucleic acids or proteins, potentially altering their function or structure. The ethynyl linkage and Boc-protected pyrrole groups may facilitate binding to specific molecular targets.
Fluorescent Probes: As a fluorescent probe, the compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and used for imaging purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-quinoline: Similar in structure but with a quinoline core instead of naphthridine.
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-isoquinoline: Features an isoquinoline core, offering different electronic properties.
Uniqueness
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine is unique due to its naphthridine core, which provides distinct electronic and structural properties compared to quinoline or isoquinoline derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or interactions with biological molecules.
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[7-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]ethynyl]-1,8-naphthyridin-2-yl]ethynyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4/c1-29(2,3)37-27(35)33-19-7-9-24(33)17-15-22-13-11-21-12-14-23(32-26(21)31-22)16-18-25-10-8-20-34(25)28(36)38-30(4,5)6/h7-14,19-20H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZGTSVVWSGVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652476 |
Source


|
| Record name | Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467435-77-4 |
Source


|
| Record name | Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
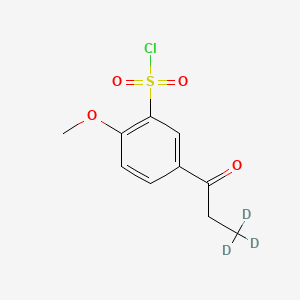
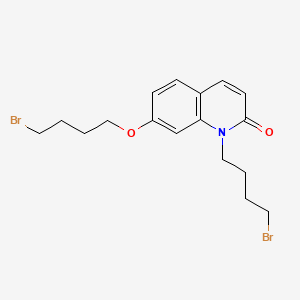

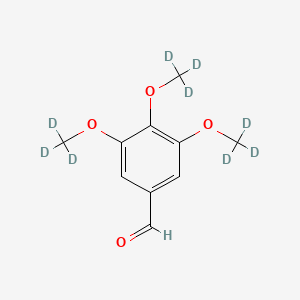
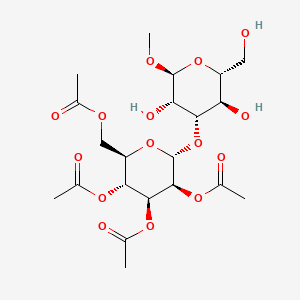
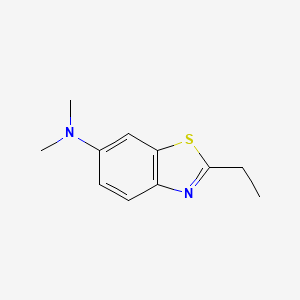
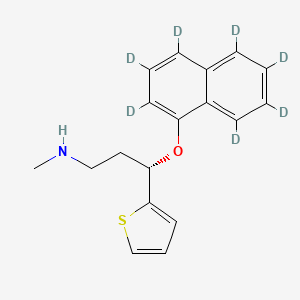
![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)
![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)
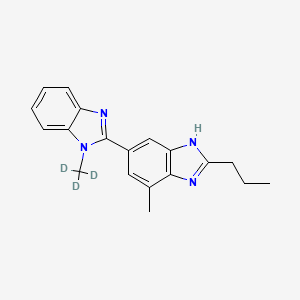
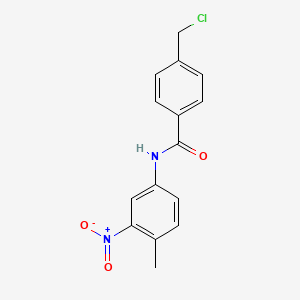
![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)
